molecular formula C26H28ClN5 B11310033 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11310033
M. Wt: 446.0 g/mol
InChI Key: GHWBVEVOKPHBHP-UHFFFAOYSA-N
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Description

7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorobenzyl group, and a pyrazolo[1,5-a]pyrimidine core with additional methyl and phenyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dechlorinated or demethylated products .

Scientific Research Applications

7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its unique interactions with molecular targets make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C26H28ClN5

Molecular Weight

446.0 g/mol

IUPAC Name

7-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H28ClN5/c1-18-8-10-21(11-9-18)25-20(3)26-28-19(2)16-24(32(26)29-25)31-14-12-30(13-15-31)17-22-6-4-5-7-23(22)27/h4-11,16H,12-15,17H2,1-3H3

InChI Key

GHWBVEVOKPHBHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CC5=CC=CC=C5Cl

Origin of Product

United States

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